![molecular formula C10H22N2O B009482 2-(3-Methyl-4-propylpiperazin-1-yl)ethanol CAS No. 109819-94-5](/img/structure/B9482.png)
2-(3-Methyl-4-propylpiperazin-1-yl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Methyl-4-propylpiperazin-1-yl)ethanol is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is a derivative of piperazine and has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of 2-(3-Methyl-4-propylpiperazin-1-yl)ethanol is not fully understood. However, it is believed to act on various receptors in the brain, including dopamine and serotonin receptors. It has been found to modulate the release of neurotransmitters, leading to its anxiolytic and antipsychotic effects.
Biochemical and Physiological Effects:
Studies have shown that 2-(3-Methyl-4-propylpiperazin-1-yl)ethanol can affect various biochemical and physiological processes. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. The compound has also been found to reduce pain by inhibiting the production of prostaglandins. Additionally, it has been found to have anxiolytic effects by modulating the release of neurotransmitters.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(3-Methyl-4-propylpiperazin-1-yl)ethanol in lab experiments include its potential therapeutic applications and its ability to modulate various biochemical and physiological processes. However, the limitations include the lack of understanding of its mechanism of action and the need for further research to determine its efficacy and safety.
Zukünftige Richtungen
There are several future directions for the research of 2-(3-Methyl-4-propylpiperazin-1-yl)ethanol. One direction is to further investigate its potential use in the treatment of cancer. Another direction is to study its effects on other biochemical and physiological processes, such as the immune system and the cardiovascular system. Additionally, further research is needed to determine its safety and efficacy in humans.
Conclusion:
In conclusion, 2-(3-Methyl-4-propylpiperazin-1-yl)ethanol is a chemical compound that has potential therapeutic applications in various fields of medicine. The compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research is needed to determine its safety and efficacy in humans.
Synthesemethoden
The synthesis of 2-(3-Methyl-4-propylpiperazin-1-yl)ethanol has been achieved using various methods. One of the most common methods involves the reaction of 3-methyl-4-propylpiperazine with ethylene oxide in the presence of a catalyst. The resulting product is then hydrolyzed using an acid to yield 2-(3-Methyl-4-propylpiperazin-1-yl)ethanol.
Wissenschaftliche Forschungsanwendungen
2-(3-Methyl-4-propylpiperazin-1-yl)ethanol has been studied for its potential therapeutic applications in various fields of medicine. It has been found to exhibit anti-inflammatory, analgesic, anxiolytic, and antipsychotic properties. The compound has also been studied for its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells.
Eigenschaften
CAS-Nummer |
109819-94-5 |
---|---|
Produktname |
2-(3-Methyl-4-propylpiperazin-1-yl)ethanol |
Molekularformel |
C10H22N2O |
Molekulargewicht |
186.29 g/mol |
IUPAC-Name |
2-(3-methyl-4-propylpiperazin-1-yl)ethanol |
InChI |
InChI=1S/C10H22N2O/c1-3-4-12-6-5-11(7-8-13)9-10(12)2/h10,13H,3-9H2,1-2H3 |
InChI-Schlüssel |
DIMGKEGPKQTOAP-UHFFFAOYSA-N |
SMILES |
CCCN1CCN(CC1C)CCO |
Kanonische SMILES |
CCCN1CCN(CC1C)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.